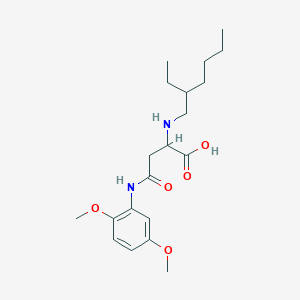
4-((2,5-Dimethoxyphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,5-Dimethoxyphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H32N2O5 and its molecular weight is 380.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The molecular formula of 4-((2,5-Dimethoxyphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid is C17H26N2O4, with a molecular weight of approximately 318.40 g/mol. The compound features a phenyl group with two methoxy substituents and an ethylhexyl amino group, contributing to its unique properties and potential biological effects.
Antioxidant Properties
Research indicates that compounds similar to 4-oxobutanoic acids exhibit significant antioxidant activity. The presence of the phenolic structure is believed to enhance this property, allowing the compound to scavenge free radicals effectively. This activity can be crucial in preventing oxidative stress-related diseases.
Enzyme Inhibition
One of the notable biological activities of this compound is its potential to inhibit specific enzymes. For instance, studies on related compounds have shown that alkyl 4-oxobutanoates can inhibit tyrosinase, an enzyme involved in melanin production. This inhibition is particularly relevant in cosmetic applications aimed at skin lightening.
Table 1: Tyrosinase Inhibition Data
| Compound | IC50 (μM) | Percent Inhibition at 500 μM |
|---|---|---|
| Kojic Acid | 21.8 | 100% |
| Compound A (similar structure) | 128.8 | 85.6% |
| Compound B (similar structure) | 102.3 | 90% |
Antimicrobial Activity
Preliminary investigations suggest that derivatives of 4-oxobutanoic acids may possess antimicrobial properties. For example, certain structural analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential.
Anti-inflammatory Effects
The anti-inflammatory properties of compounds within this class have also been documented. They may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various alkyl derivatives of 4-oxobutanoic acids and evaluated their biological activities. The findings revealed that compounds with longer alkyl chains exhibited enhanced inhibitory effects on tyrosinase compared to their shorter-chain counterparts . This suggests that structural modifications can significantly influence biological activity.
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of phenolic compounds similar to this compound. It was found that the positioning and nature of substituents on the phenolic ring played a crucial role in determining both antioxidant and enzyme inhibitory activities .
特性
IUPAC Name |
4-(2,5-dimethoxyanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O5/c1-5-7-8-14(6-2)13-21-17(20(24)25)12-19(23)22-16-11-15(26-3)9-10-18(16)27-4/h9-11,14,17,21H,5-8,12-13H2,1-4H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASUKWCFNQRALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(CC(=O)NC1=C(C=CC(=C1)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














